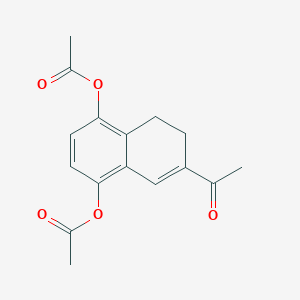
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group and two acetate groups attached to a dihydronaphthalene core.
Vorbereitungsmethoden
The synthesis of 7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate typically involves the acetylation of 5,6-dihydronaphthalene-1,4-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective formation of the diacetate product .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 7-acetyl-5,6-dihydronaphthalene-1,4-dicarboxylic acid .
Wissenschaftliche Forschungsanwendungen
7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of 7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The acetyl and acetate groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dihydronaphthalene core can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Acetyl-5,6-dihydronaphthalene-1,4-diyl diacetate include:
5,6-Dihydronaphthalene-1,4-diol: The precursor to the diacetate compound, used in similar synthetic applications.
7-Acetyl-5,6-dihydronaphthalene-1,4-dicarboxylic acid:
1,4-Diacetoxy-5,6-dihydronaphthalene: A related compound with different substitution patterns, used in various chemical reactions.
Eigenschaften
CAS-Nummer |
88928-58-9 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
(6-acetyl-4-acetyloxy-7,8-dihydronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C16H16O5/c1-9(17)12-4-5-13-14(8-12)16(21-11(3)19)7-6-15(13)20-10(2)18/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
YIXQALPGOYOQBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)
![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
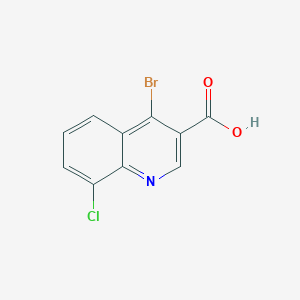
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
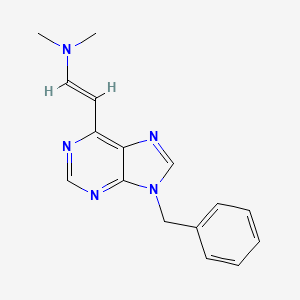
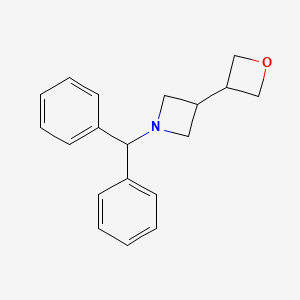
![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)

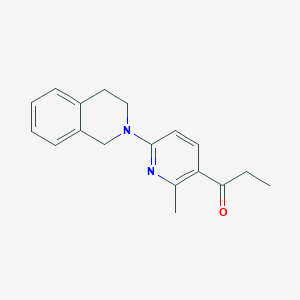
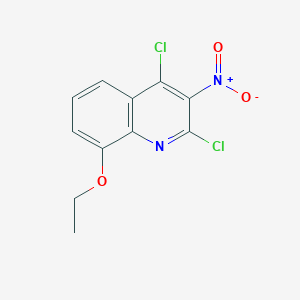

![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)
